Complement C1s-IN-1 Demonstrates >830-Fold Selectivity Window Over Off-Target Serine Proteases
Complement C1s-IN-1 exhibits high selectivity for C1s over a broad panel of off-target serine proteases, with minimal activity (IC50 > 30,000 nM) observed across the tested panel [1]. This contrasts with the dual-inhibitory profile of BCX-1470, which inhibits both C1s (IC50 = 1.6 nM) and factor D (IC50 = 96 nM) , and with natural C1-INH, which exhibits broad inhibitory activity across multiple serine proteases including C1r, MASP2, kallikrein, and factor XIIa [2]. The >833-fold selectivity margin for Complement C1s-IN-1 (calculated as 30,000 nM / 36 nM) provides a defined experimental window for attributing observed phenotypic effects specifically to C1s inhibition rather than confounding off-target activities.
| Evidence Dimension | Selectivity window: Ratio of off-target IC50 to C1s IC50 |
|---|---|
| Target Compound Data | IC50 (human C1s) = 36 nM; Off-target IC50 > 30,000 nM |
| Comparator Or Baseline | BCX-1470: Inhibits factor D (IC50 = 96 nM) in addition to C1s; C1-INH: Broad-spectrum serine protease inhibitor |
| Quantified Difference | Selectivity margin >833-fold for Complement C1s-IN-1; BCX-1470 exhibits only ~60-fold C1s selectivity over factor D |
| Conditions | In vitro enzymatic assays against recombinant human serine proteases |
Why This Matters
High selectivity reduces confounding off-target effects in mechanistic studies, enabling more confident attribution of phenotypic outcomes to classical complement pathway inhibition.
- [1] Ikeda, Z., et al. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway. J. Med. Chem. 2023, 66, 6354-6371. View Source
- [2] Davis, A. E., et al. C1 inhibitor, a multi-functional serine protease inhibitor. Thromb. Haemost. 2010, 104, 886-893. View Source
